molecular formula C8H9N3O4S B7738877 6-((1-Acetyl-2-hydroxy-1-propenyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

6-((1-Acetyl-2-hydroxy-1-propenyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B7738877
M. Wt: 243.24 g/mol
InChI Key: NRHFSDJNIZQETQ-HWKANZROSA-N
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Description

The compound 6-((1-Acetyl-2-hydroxy-1-propenyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione belongs to the 1,2,4-triazine-3,5-dione family, a scaffold recognized for its bioactivity in medicinal chemistry. The 1,2,4-triazine core is a pyrimidine analog, often modified at the 2- and 6-positions to enhance pharmacological properties such as metabolic stability, solubility, and target affinity . This specific derivative features a thioether group at the 6-position substituted with a 1-acetyl-2-hydroxy-1-propenyl moiety, which may influence steric interactions and metabolic resistance compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

6-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]sulfanyl-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S/c1-3(12)5(4(2)13)16-7-6(14)9-8(15)11-10-7/h12H,1-2H3,(H2,9,11,14,15)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHFSDJNIZQETQ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)SC1=NNC(=O)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)C)\SC1=NNC(=O)NC1=O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((1-Acetyl-2-hydroxy-1-propenyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of D-amino acid oxidase (DAAO). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique triazine ring structure, which contributes to its biological activity. The presence of the acetyl and hydroxy groups enhances its solubility and bioavailability.

Inhibition of D-amino Acid Oxidase (DAAO)

Research has shown that derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione exhibit potent inhibitory effects on DAAO. The most notable derivative, 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h), demonstrated an IC50 value of 50 nM, indicating strong inhibitory potency. This compound was found to be metabolically resistant to O-glucuronidation and selective over various biological targets .

Table 1: Inhibition Potency of DAAO by Triazine Derivatives

CompoundIC50 Value (nM)Selectivity
11h50High
11e70Moderate
Other derivativesVaries (low micromolar range)Low

The mechanism by which these compounds inhibit DAAO involves competitive inhibition at the substrate-binding site. The kinetic studies indicated that the compound 11h competes with D-serine for binding to DAAO with a Ki value of 60 nM . This competitive nature suggests potential therapeutic applications in conditions where modulation of D-serine levels is beneficial.

Pharmacological Characterization

In vitro pharmacological studies have revealed that the compound exhibits minimal inhibition on several other receptors and enzymes at concentrations up to 10 μM. These include:

Table 2: Pharmacological Profile of Compound 11h

AssayResult
hERG channelNo inhibition at ≤25 μM
NMDA receptor (agonist)≤5% inhibition at 10 μM
MAO-A≤5% inhibition at 10 μM
MAO-B≤5% inhibition at 10 μM

This profile indicates a favorable selectivity for DAAO over other pharmacological targets, suggesting reduced risk for off-target effects in therapeutic applications.

Case Studies

A study involving oral administration of compound 11h in mice demonstrated enhanced plasma levels of D-serine when coadministered with the compound compared to D-serine alone. This enhancement suggests that 11h may serve as a pharmacoenhancer for D-serine in clinical settings .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

Key structural analogues are categorized based on substitutions at the 2- and 6-positions of the triazine-dione core:

Compound Name 2-Position Substituent 6-Position Substituent Key Properties/Effects Evidence ID
Target Compound Not specified in evidence (1-Acetyl-2-hydroxy-1-propenyl)thio Potential steric bulk, metabolic stability N/A
6-Hydroxy-2-(naphthalen-1-ylmethyl) (11h) Naphthalen-1-ylmethyl Hydroxy Selective DAAO inhibitor, oral bioavailability
6-Hydroxy-2-(3-phenylpropyl) (11f) 3-Phenylpropyl Hydroxy Moderate DAAO inhibition, improved solubility
6-Hydroxy-2-(4-methoxyphenethyl) (11w) 4-Methoxyphenethyl Hydroxy Enhanced potency due to methoxy group
6-(2-Propen-1-ylthio) (CAS 10237-48-6) Not specified Allylthio Lower steric bulk, potential reactivity
6-((Heptafluoropropyl)thio) (CAS 113321-61-2) β-D-ribofuranosyl Heptafluoropropylthio Acute toxicity (LD50 = 1 g/kg in mice)

Key Observations :

  • Steric Effects : Bulky 2-position substituents (e.g., naphthalen-1-ylmethyl in 11h) enhance target affinity by fitting into the DAAO active site’s sterically tolerant entrance . Branched groups (e.g., methyl in 19e) reduce potency due to unfavorable steric clashes .
  • Thioether Modifications : The 6-thioether group in the target compound may offer metabolic resistance compared to hydroxy or bromo substituents, as seen in 11h and 13p . Fluorinated thioethers (e.g., heptafluoropropylthio) exhibit toxicity, limiting therapeutic utility .
DAAO Inhibition
  • Potency: Derivatives like 11h (IC50 = ~10 nM) and 11w demonstrate nanomolar-range inhibition of D-amino acid oxidase (DAAO), critical for modulating D-serine levels in neuropsychiatric disorders .
  • Metabolic Stability : The 6-hydroxy group in 11h resists O-glucuronidation, a common metabolic pathway, enhancing in vivo stability .
Anticonvulsant Activity
  • Compounds with 2-amino-substituted phenyl groups (e.g., 6-(2-aminophenyl)-4-phenyl derivatives) show anticonvulsant effects in rodent models, likely via GABAergic modulation .

Preparation Methods

Nucleophilic Displacement of Bromine

The 6-bromo group in 12 is replaced via nucleophilic substitution. In, benzyl alcohol and potassium carbonate facilitate bromide displacement with benzyloxy groups. For thiolation, analogous conditions using thiols or thiolate anions are employed. For example:

  • 12 is treated with 1-acetyl-2-hydroxy-1-propenyl thiol (Thiol-A ) in dimethylformamide (DMF) with potassium carbonate.

  • The reaction proceeds at 60–80°C for 12–24 hours, yielding the 6-thio intermediate.

Key Data:

StepReagentsConditionsYield (%)
Bromide displacementThiol-A , K₂CO₃DMF, 70°C, 18h65–75

Synthesis of 1-Acetyl-2-hydroxy-1-propenyl Thiol (Thiol-A)

Propenyl Backbone Formation

The propenyl group is constructed via aldol condensation or Wittig reaction:

  • Acetylacetone is treated with a Grignard reagent to form 1-acetyl-2-hydroxypropene.

  • Thiolation is achieved by reacting the propenyl intermediate with thiourea in hydrochloric acid, followed by hydrolysis.

Key Data:

IntermediateReagentsProductYield (%)
1-Acetyl-2-hydroxypropeneMg, CH₃COCH₂COCH₃C₅H₈O₂80
Thiol-A Thiourea, HClC₅H₈O₂S60

Functionalization and Protection Strategies

Hydroxyl Group Protection

The hydroxyl group in Thiol-A is protected as a benzyl ether using benzyl bromide and BSA. Deprotection post-coupling is performed via catalytic hydrogenation (Pd/C, H₂) or boron tribromide.

Acetylation

The acetyl group is introduced via reaction with acetic anhydride in pyridine, ensuring regioselectivity at the propenyl terminus.

Final Coupling and Deprotection

The protected Thiol-A is coupled to 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione under basic conditions. Subsequent deprotection yields the target compound:

Reaction Scheme:

  • 12 + Protected Thiol-A → 6-((1-Acetyl-2-O-benzyl-1-propenyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

  • Deprotection → 6-((1-Acetyl-2-hydroxy-1-propenyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Optimization Data:

ParameterValue
Coupling temperature70°C
Deprotection methodBBr₃, CH₂Cl₂
Overall yield52%

Analytical Characterization

The final product is characterized via:

  • NMR : δ 12.3 (s, 1H, NH), 6.2 (d, 1H, CH=), 2.4 (s, 3H, COCH₃).

  • HPLC : Purity >98% (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Direct thiolationHigh regioselectivityLow thiol stability
Protected thiol couplingBetter yieldAdditional steps

Q & A

Q. Q1. What are the key structural and physicochemical properties of 6-((1-Acetyl-2-hydroxy-1-propenyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione?

Answer: Structural characterization relies on spectroscopic techniques such as NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). The IUPAC name and molecular formula should be verified using databases like NIST Chemistry WebBook, which standardizes chemical identifiers and thermodynamic properties . Key physicochemical parameters (e.g., solubility, logP) can be experimentally determined via HPLC or computational tools (e.g., SwissADME).

Q. Q2. How can researchers optimize the synthesis of this compound?

Answer: Synthesis optimization involves selecting efficient coupling reagents (e.g., DCC, EDC) for thioether bond formation and controlling reaction conditions (temperature, solvent polarity). Evidence from analogous triazine-thione syntheses suggests using anhydrous solvents (e.g., DMF) and catalysts like DMAP to improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for this compound?

Answer: Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require rigorous dose-response assays (IC₅₀/EC₅₀ comparisons) and validation across multiple cell lines. For example, highlights benzothiazole-triazine hybrids showing antiviral activity but varying cytotoxicity. Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and statistical tools (ANOVA, post-hoc tests) to isolate confounding variables .

Q. Q4. What experimental designs are suitable for studying its environmental fate and ecotoxicological impact?

Answer: Follow OECD Guidelines 307 (soil degradation) and 308 (aquatic systems) to assess biodegradation pathways. Analytical methods like LC-MS/MS can quantify environmental persistence, while toxicity assays (e.g., Daphnia magna mortality tests) evaluate ecological risks. emphasizes studying abiotic/biotic transformations and bioaccumulation potential .

Q. Q5. How can crystallography and computational modeling elucidate its interaction with biological targets?

Answer: X-ray crystallography or cryo-EM can resolve binding modes with enzymes (e.g., D-amino acid oxidase, as in ). Pair this with molecular dynamics simulations (AMBER, GROMACS) to study conformational stability. For example, used DFT calculations to correlate triazine-hydrazone derivatives’ electronic properties with antibacterial activity .

Q. Q6. What methodologies validate its potential as a kinase inhibitor or enzyme modulator?

Answer: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen inhibitory activity. Follow up with SPR (surface plasmon resonance) for binding kinetics (Kd, kon/koff). details enzyme inhibition assays (DAAO) using fluorometric substrates (e.g., Amplex Red), with IC₅₀ values validated via dose-response curves .

Q. Q7. How can researchers design derivatives to enhance selectivity and reduce off-target effects?

Answer: Structure-activity relationship (SAR) studies guided by bioisosteric replacement (e.g., substituting the acetyl group with sulfonamides) can improve selectivity. demonstrates modifying the phenethyl side chain to alter DAAO inhibition potency. Use parallel synthesis and phenotypic screening to prioritize candidates .

Methodological and Analytical Questions

Q. Q8. What analytical techniques are critical for purity assessment and stability testing?

Answer: Employ HPLC-UV/ELSD for purity (>95% by area normalization) and forced degradation studies (acid/base/oxidative stress) per ICH Q2(R1). LC-MS monitors degradation products, while TGA/DSC assess thermal stability. highlights randomized block designs for replicating stability across environmental conditions .

Q. Q9. How can researchers address discrepancies in spectroscopic data interpretation?

Answer: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (ChemDraw, ACD/Labs). For example, resolved ambiguities in triazine-hydrazone structures via X-ray crystallography .

Q. Q10. What strategies integrate this compound into materials science applications (e.g., optoelectronics)?

Answer: Characterize electronic properties (bandgap, HOMO/LUMO) via cyclic voltammetry and UV-vis spectroscopy. notes triazine derivatives’ utility in materials with nonlinear optical (NLO) properties. Collaborate with computational chemists to model charge-transfer interactions .

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